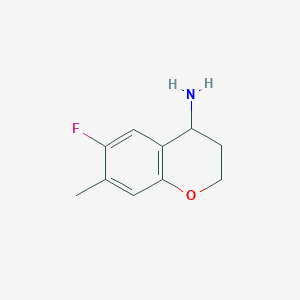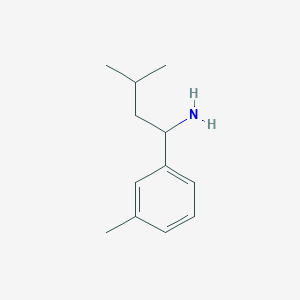
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO5S. This compound is characterized by the presence of a chloro group, a methoxy group, a methylsulfonyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of a chloro group to the benzene ring.
Sulfonylation: The addition of a methylsulfonyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and chlorination, and the presence of catalysts for methoxylation and sulfonylation.
Chemical Reactions Analysis
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can also participate in binding interactions with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-methoxy-2-methylbenzene: Lacks the nitro and methylsulfonyl groups, resulting in different chemical properties and reactivity.
1-Chloro-4-methoxy-2-(methylsulfonyl)benzene: Lacks the nitro group, affecting its potential biological activities.
1-Chloro-4-methoxybenzene: Lacks both the nitro and methylsulfonyl groups, making it less reactive in certain chemical reactions.
The presence of the nitro and methylsulfonyl groups in this compound makes it unique and provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClNO5S |
|---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2-methylsulfonyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO5S/c1-15-7-4-8(16(2,13)14)5(9)3-6(7)10(11)12/h3-4H,1-2H3 |
InChI Key |
WMBVOGJTORTDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)






